molecular formula C22H30O4 B1256187 5-epi-Ilimaquinone

5-epi-Ilimaquinone

Cat. No.: B1256187
M. Wt: 358.5 g/mol
InChI Key: JJWITJNSXCXULM-UPOGBMBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-epi-ilimaquinone is a prenylquinone and a member of monohydroxy-1,4-benzoquinones. It has a role as a metabolite.

Scientific Research Applications

Biosynthetic Insights A study focused on Dactylospongia metachromia and Dactylospongia elegans emphasized the varying diastereomeric ratios between ilimaquinone and 5-epi-ilimaquinone. This variation led to intriguing biosynthetic considerations, highlighting the complex and unique nature of these compounds' formation in marine sponges (A. Boufridi et al., 2017).

Cytotoxic and Anticancer Properties Several studies have demonstrated the cytotoxic and anticancer properties of this compound. These studies revealed that the compound induced apoptosis and cell cycle arrest in various cancer cell lines, such as melanoma, breast cancer, and hepatocellular carcinoma. The results suggest that this compound and its derivatives have potential as anticancer agents, especially in targeting specific cancer cell lines and inducing programmed cell death (Hongwei Liu et al., 2006; Sherif S. Ebada et al., 2017; S. Carpi et al., 2022).

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21-,22+/m0/s1

InChI Key

JJWITJNSXCXULM-UPOGBMBOSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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